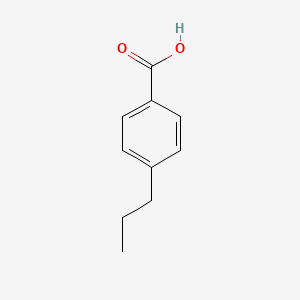

4-Propylbenzoic acid

概述

描述

对羟基苯甲酸丙酯,也称为丙基对羟基苯甲酸酯,是一种属于酯类有机化合物。它由苯甲酸与丙醇酯化而成。 这种化合物因其抗菌特性而常被用作化妆品、医药和食品中的防腐剂 .

准备方法

化学反应分析

科学研究应用

Pharmaceutical Applications

4-Propylbenzoic acid is utilized in the pharmaceutical industry for several purposes:

- Drug Formulation : It plays a role in the formulation of medications, enhancing drug delivery systems by improving solubility and stability .

- Active Pharmaceutical Ingredients : It serves as an intermediate in synthesizing various active pharmaceutical ingredients, contributing to the development of effective therapeutic agents .

Polymer Production

The compound is a key intermediate in polymer chemistry:

- Thermal Stability : this compound is incorporated into polymer formulations to enhance thermal stability and mechanical properties, making it valuable in the plastics industry .

- Liquid Crystals : It is used as a raw material for liquid crystal applications, which are essential in the development of advanced display technologies .

Cosmetic Industry

In cosmetics, this compound serves multiple functions:

- Preservative and Stabilizer : It acts as a preservative, helping to prolong the shelf life of cosmetic products by preventing microbial growth and maintaining product integrity .

- Emulsifier : The compound can also function as an emulsifier, aiding in the formulation of creams and lotions .

Food Industry

The compound's role extends to food safety and quality:

- Food Additive : this compound is used as a food additive for flavor enhancement and preservation, ensuring food safety by inhibiting spoilage organisms .

Research Applications

In research settings, this compound is employed for various purposes:

- Organic Synthesis : It serves as a reagent in organic synthesis, facilitating the development of new compounds and materials .

- Biocatalysis : The compound has been studied for its potential use in biocatalysis applications, particularly involving UbiD-like enzymes that catalyze decarboxylation reactions on aromatic substrates .

Case Study 1: Polymer Applications

A study highlighted the incorporation of this compound into polycarbonate matrices to improve thermal stability. The results indicated a significant enhancement in thermal properties compared to control samples without the additive.

Case Study 2: Pharmaceutical Formulations

Research demonstrated that formulations containing this compound exhibited improved solubility profiles for poorly soluble drugs, leading to enhanced bioavailability in preclinical studies.

作用机制

The antimicrobial properties of propyl p-benzoate are attributed to its ability to disrupt microbial cell membranes. This disruption leads to the leakage of cellular contents and ultimately cell death. The compound targets the lipid bilayer of microbial cell membranes, making it effective against a wide range of bacteria and fungi .

相似化合物的比较

类似化合物:

独特性: 对羟基苯甲酸丙酯因其疏水性和亲水性之间的最佳平衡而独一无二,使其在水性配方和油性配方中都具有很高的防腐效果。 它的抗菌功效与其他对羟基苯甲酸酯相当,但其溶解性和稳定性使其在许多应用中成为首选 .

生物活性

4-Propylbenzoic acid (C10H12O2), also known as p-n-propylbenzoic acid, is an aromatic carboxylic acid that has garnered attention for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications, supported by recent research findings and case studies.

- Molecular Formula: C10H12O2

- Molecular Weight: 164.2011 g/mol

- CAS Registry Number: 2438-05-3

Mechanisms of Biological Activity

This compound has been identified as a potent activator of the enzyme glutathione transferase A1-1 (GST A1-1), which plays a crucial role in detoxification processes within the body. Studies indicate that this compound can recover catalytic activity in GST A1-1, particularly when mutations negatively affect enzyme function. The activation mechanism involves the stabilization of the enzyme's structure, allowing for improved substrate binding and catalytic efficiency .

Table 1: Summary of Biological Activities

Enzyme Activation Study

In a seminal study, researchers investigated the effects of various benzoic acid derivatives on GST A1-1 activity. This compound was found to be the most effective activator, demonstrating significant recovery of enzymatic activity even in mutant forms of GST A1-1. This suggests that modifications to the enzyme's active site can be compensated by the presence of specific activating agents like this compound .

Wastewater Treatment Applications

Recent advancements have highlighted the use of this compound in photocatalytic degradation processes for wastewater treatment. A hybrid system utilizing TiO2 nanoparticles and poly(N-isopropylacrylamide) composites has shown promise in effectively degrading this compound from contaminated water sources. The study emphasizes the potential for reusability and high degradation rates, showcasing an environmentally friendly approach to pollutant removal .

Structural Analysis

Quantum chemical calculations have been employed to analyze the molecular interactions involving this compound. The compound's ability to form cyclic dimers through hydrogen bonding has been documented, contributing to its liquid crystalline properties . These structural characteristics are essential for understanding its behavior in various chemical environments.

Thermal Stability and Conductivity

Research indicates that incorporating this compound into cross-linked polyethylene (XLPE) enhances its thermal stability and electrical conductivity under varying temperatures. This property is particularly relevant for applications in electrical insulation materials, where improved performance is critical .

属性

IUPAC Name |

4-propylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h4-7H,2-3H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATZHGRNFEFVDDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046564 | |

| Record name | 4-Propylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2438-05-3 | |

| Record name | 4-Propylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2438-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-n-Propylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002438053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2438-05-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168993 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Propylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-N-PROPYLBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P1V85E45O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-propylbenzoic acid interact with the Met208Lys mutant of human glutathione transferase A1-1 and what are the downstream effects?

A: In the Met208Lys mutant of human glutathione transferase A1-1 (GST A1-1), the substitution of methionine with lysine introduces a positive charge at position 208. [] This disrupts the enzyme's structure, specifically the C-terminal helix, impacting its catalytic activity. [] this compound acts as an activator by binding to the mutant enzyme. [] Its negatively charged carboxylate group is thought to neutralize the positive charge of the lysine residue, effectively restoring the substrate-binding site conformation needed for optimal catalytic function. [] This interaction leads to a recovery of enzymatic activity in the Met208Lys mutant. []

Q2: What is the role of this compound in the formation of hydrogen-bonded complexes and how does temperature affect its behavior?

A: this compound forms hydrogen-bonded complexes with compounds like 4',4-bipyridine. [] Temperature-dependent FTIR studies reveal that the hydrogen bonding in the complex PBA-BPy (this compound - 4',4-bipyridine) remains stable even at temperatures exceeding its clearing point. [] This stability contributes to the complex exhibiting both smectic and nematic mesophases. [] In contrast, complexes formed with structurally similar molecules, like trans-4-propylcyclohexyl carboxylic acid, exhibit hydrogen bond decomposition at lower temperatures, affecting their mesomorphic properties. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。